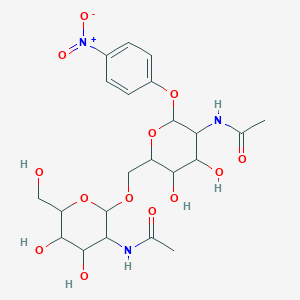
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside is a complex carbohydrate derivative. It is a synthetic compound that combines a nitrophenyl group with a disaccharide structure. This compound is often used in biochemical research due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using suitable protecting groups.
Glycosylation: The protected sugar is then glycosylated with 4-nitrophenyl glycoside under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the glycosylation reactions.
Purification: The product is purified using chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and the corresponding sugar moieties.
Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
Hydrolysis: 4-nitrophenol and the corresponding sugar derivatives.
Oxidation: Nitroquinone derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside has several scientific research applications:
Biochemical Assays: It is used as a substrate in enzymatic assays to study glycosidase activity.
Drug Development: The compound is used in the development of glycosidase inhibitors.
Structural Biology: It is used in structural studies to understand the interactions between carbohydrates and proteins.
Medical Research: The compound is used in research related to carbohydrate metabolism and related disorders.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside involves:
Enzymatic Hydrolysis: The compound is hydrolyzed by glycosidases to release 4-nitrophenol, which can be detected spectrophotometrically.
Molecular Targets: The primary targets are glycosidases, which cleave the glycosidic bond.
Pathways Involved: The compound is involved in pathways related to carbohydrate metabolism and enzymatic degradation.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: A simpler compound used in similar enzymatic assays.
4-Nitrophenyl α-D-galactopyranoside: Another related compound used to study galactosidase activity.
2-Nitrophenyl β-D-galactopyranoside: Used in assays for β-galactosidase activity.
Uniqueness
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside is unique due to its complex structure, which allows it to be used in more specific and detailed biochemical studies compared to simpler nitrophenyl glycosides.
Propiedades
Fórmula molecular |
C22H31N3O13 |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
N-[2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(27)23-15-19(31)17(29)13(7-26)37-21(15)35-8-14-18(30)20(32)16(24-10(2)28)22(38-14)36-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26,29-32H,7-8H2,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
VQYVGLNPBRTHNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)
![1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B13398923.png)
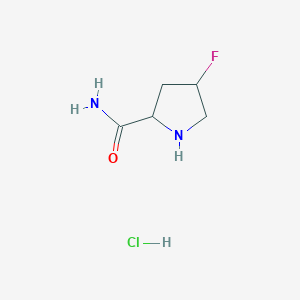
![1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride](/img/structure/B13398934.png)
![Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13398940.png)

![[1-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-(9,10-dihydroxyoctadec-12-enoyloxy)propan-2-yl] docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13398957.png)
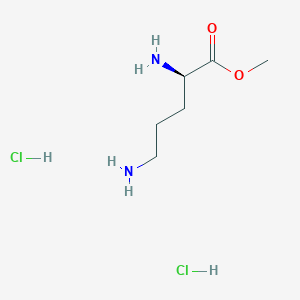
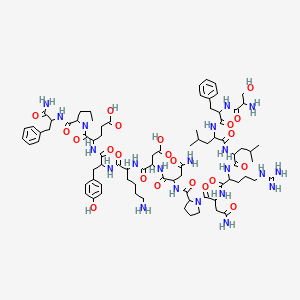
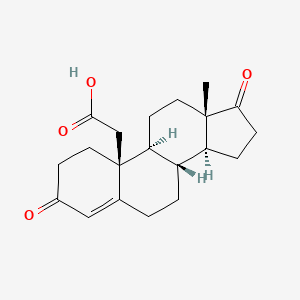


![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)
![Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride](/img/structure/B13399006.png)
